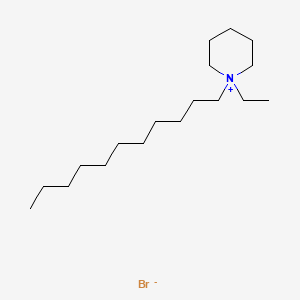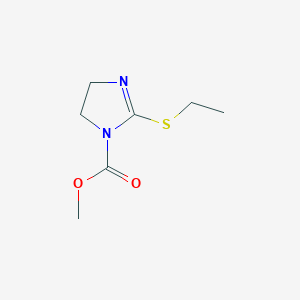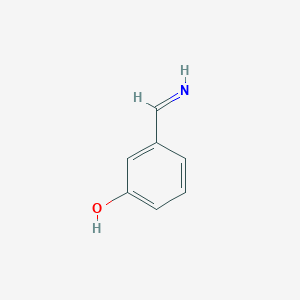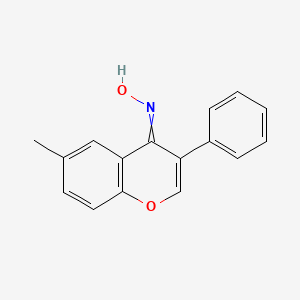
1-Ethyl-1-undecylpiperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-undecylpiperidinium bromide is a quaternary ammonium compound with a piperidine ring. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a piperidine ring substituted with an ethyl group and an undecyl chain, with a bromide ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1-undecylpiperidinium bromide typically involves the quaternization of 1-undecylpiperidine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
1-Undecylpiperidine+Ethyl Bromide→1-Ethyl-1-undecylpiperidinium Bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1-undecylpiperidinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, e.g., 1-ethyl-1-undecylpiperidinium hydroxide, cyanide, or thiolate.
Elimination Reactions: Formation of alkenes such as undecene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-undecylpiperidinium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-ethyl-1-undecylpiperidinium bromide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial activity, where it disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-methylpyrrolidinium Bromide: Another quaternary ammonium compound with a pyrrolidine ring.
1-Ethyl-1-heptylpiperidinium Bromide: Similar structure but with a shorter alkyl chain.
Comparison: 1-Ethyl-1-undecylpiperidinium bromide is unique due to its longer undecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong surface activity, such as in detergents and emulsifiers.
Eigenschaften
CAS-Nummer |
57420-66-3 |
|---|---|
Molekularformel |
C18H38BrN |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-ethyl-1-undecylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C18H38N.BrH/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HSCCZKRYYGERQS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)


![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)




![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)
